1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid
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Overview
Description
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a benzoquinoline structure The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-naphthylamine or 6-quinolylamine in the presence of CH-acids such as acetone, acetophenone, or cyclic mono- and β-diketones . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield improvement and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Shares a similar pyrazole structure with different substituents.
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a methyl group instead of a benzoquinoline structure.
Uniqueness
1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid is unique due to its fused benzoquinoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific biological or material properties.
Properties
Molecular Formula |
C23H14FN3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H14FN3O2/c24-15-8-5-14(6-9-15)22-18(12-25-27-22)17-11-20(23(28)29)26-19-10-7-13-3-1-2-4-16(13)21(17)19/h1-12H,(H,25,27)(H,28,29) |
InChI Key |
PGNZCXFCWACUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C(=O)O)C4=C(NN=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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